An In-depth Technical Guide to the Chemical Properties of 3-Bromo-5-chloro-2-hydroxypyridine
An In-depth Technical Guide to the Chemical Properties of 3-Bromo-5-chloro-2-hydroxypyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of 3-Bromo-5-chloro-2-hydroxypyridine, a halogenated pyridine derivative of significant interest in medicinal chemistry and materials science. This document details its physical and chemical characteristics, including its tautomeric nature, and provides insights into its synthesis and reactivity, particularly in cross-coupling reactions.
Core Chemical Properties
3-Bromo-5-chloro-2-hydroxypyridine is a multifaceted molecule whose utility as a synthetic intermediate stems from the reactivity of its constituent functional groups. The pyridine ring, substituted with two different halogens and a hydroxyl group, offers multiple sites for chemical modification.
Tautomerism: A Key Consideration
A critical aspect of the chemistry of 2-hydroxypyridines is their existence in a tautomeric equilibrium with their corresponding pyridone form. In the case of 3-Bromo-5-chloro-2-hydroxypyridine, it coexists with 3-Bromo-5-chloro-2(1H)-pyridone. The position of this equilibrium can be influenced by factors such as the solvent, temperature, and pH. While the hydroxypyridine form possesses aromatic character, the pyridone tautomer benefits from the stability of the amide-like functionality.[1][2][3][4] For the purpose of this guide, both tautomers will be considered.
Caption: Tautomeric equilibrium between the hydroxypyridine and pyridone forms.
Quantitative Data Summary
The following tables summarize the key physical and spectroscopic properties of 3-Bromo-5-chloro-2-hydroxypyridine and its isomer, 5-Bromo-3-chloro-2-hydroxypyridine, for which more experimental data is readily available.
Table 1: Physical Properties
| Property | 3-Bromo-5-chloro-2-hydroxypyridine | 5-Bromo-3-chloro-2-hydroxypyridine |
| Molecular Formula | C₅H₃BrClNO | C₅H₃BrClNO |
| Molecular Weight | 208.44 g/mol | 208.44 g/mol [5] |
| Appearance | Yellow solid | Solid[5] |
| Melting Point | Data not available | 199-202 °C[5] |
| Boiling Point | Data not available | Data not available |
| Solubility | Slightly soluble in water; Soluble in chloroform and ethyl acetate.[6] | Data not available |
Table 2: Spectroscopic Data (Predicted/Estimated)
| Parameter | 3-Bromo-5-chloro-2-hydroxypyridine Tautomer | Predicted Chemical Shift (ppm) |
| ¹H NMR | Hydroxypyridine | H-4: ~7.8 ppm, H-6: ~8.1 ppm |
| Pyridone | H-4: ~7.5 ppm, H-6: ~7.9 ppm, N-H: broad signal | |
| ¹³C NMR | Hydroxypyridine | C-2: ~160 ppm, C-3: ~110 ppm, C-4: ~140 ppm, C-5: ~125 ppm, C-6: ~145 ppm |
| Pyridone | C-2 (C=O): ~175 ppm, C-3: ~115 ppm, C-4: ~135 ppm, C-5: ~120 ppm, C-6: ~140 ppm |
Note: The predicted NMR chemical shifts are estimations based on known values for similar substituted pyridines and pyridones and are subject to variation based on solvent and other experimental conditions.[6][7][8][9][10][11][12]
Experimental Protocols
Synthesis of 3-Bromo-5-chloro-2-hydroxypyridine
A plausible synthetic route to 3-Bromo-5-chloro-2-hydroxypyridine involves the diazotization of a corresponding aminopyridine precursor. The following is a generalized protocol based on established methods for the synthesis of related halopyridines.[13]
Materials:
-
2-Amino-3-bromo-5-chloropyridine
-
Hydrobromic acid (48%)
-
Sodium nitrite
-
Sodium hydroxide
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 2-Amino-3-bromo-5-chloropyridine in a solution of hydrobromic acid at 0 °C.
-
Slowly add an aqueous solution of sodium nitrite dropwise to the reaction mixture while maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Carefully neutralize the reaction with a solution of sodium hydroxide.
-
Extract the product into ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
References
- 1. chemtube3d.com [chemtube3d.com]
- 2. chemtube3d.com [chemtube3d.com]
- 3. wuxibiology.com [wuxibiology.com]
- 4. m.youtube.com [m.youtube.com]
- 5. 5-Bromo-3-chloro-2-hydroxypyridine, 97%, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 7. web.pdx.edu [web.pdx.edu]
- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. bhu.ac.in [bhu.ac.in]
- 10. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 11. compoundchem.com [compoundchem.com]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 13. 2-Bromo-5-chloropyridine synthesis - chemicalbook [chemicalbook.com]
